4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of benzamide chemistry, which has been central to pharmaceutical research since the mid-20th century. Benzamide derivatives gained prominence following the recognition that simple modifications to the benzoic acid amide structure could yield compounds with diverse biological activities, leading to the development of numerous therapeutic agents including analgesics, antidepressants, and antipsychotics. The specific structural motif represented by this compound reflects advances in medicinal chemistry that occurred during the expansion of structure-activity relationship studies in the late 20th and early 21st centuries.
The compound's identification is documented with the Chemical Abstracts Service registry number 1607315-36-5, establishing its formal recognition within the chemical literature. This systematic cataloging represents part of the comprehensive effort to characterize and classify the expanding universe of synthetic organic compounds developed for research purposes. The hydrochloride salt formation strategy employed for this compound follows established pharmaceutical chemistry principles designed to optimize the physicochemical properties of organic bases, a practice that became standard in pharmaceutical development during the latter half of the 20th century.
Research into 4-(aminomethyl)benzamide derivatives has intensified significantly in recent decades, particularly following discoveries regarding their potential as antiviral agents. The structural optimization studies conducted on these compounds have revealed that specific substitution patterns, such as those present in this compound, can dramatically influence biological activity and selectivity profiles. These findings have positioned such compounds at the forefront of contemporary medicinal chemistry research, where precise molecular design guides the development of next-generation therapeutic candidates.
Nomenclature and Classification in Benzamide Chemistry
The systematic nomenclature of this compound reflects the compound's complex structural architecture and its position within the broader benzamide classification system. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as this compound, indicating the presence of an aminomethyl group at the para position of the benzamide core and a hydroxyphenyl substituent attached to the amide nitrogen. This systematic naming convention provides unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₂ |
| Molecular Weight | 278.73 g/mol |
| Chemical Abstracts Service Number | 1607315-36-5 |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | RDOBJEHAMWTXEZ-UHFFFAOYSA-N |
The compound belongs to the broader classification of substituted benzamides, a chemical class that encompasses numerous pharmaceutical agents with diverse therapeutic applications. Within this classification, this compound represents a specific subclass characterized by dual functionalization: para-aminomethyl substitution on the benzene ring and N-phenyl substitution with ortho-hydroxyl functionality. This dual substitution pattern distinguishes the compound from simpler benzamide derivatives and places it within the category of complex heterocyclic systems designed for specific biological interactions.
The structural complexity of this compound positions it as a member of the advanced benzamide derivatives that have emerged from sophisticated medicinal chemistry design strategies. The incorporation of both basic amino functionality and phenolic hydroxyl groups creates a compound with multiple potential interaction sites, characteristic of modern drug design approaches that seek to optimize binding specificity and selectivity. This structural sophistication reflects the evolution of benzamide chemistry from simple pharmaceutical scaffolds to complex molecular architectures designed for precise biological targeting.
Position Within Medicinal Chemistry Research
This compound occupies a significant position within contemporary medicinal chemistry research, particularly in the context of developing compounds with enhanced biological activity and improved pharmacological properties. The compound's structural design incorporates key pharmacophoric elements that have been identified as important for biological activity in benzamide-based therapeutic agents. The presence of the aminomethyl group provides a basic center that can engage in electrostatic interactions with biological targets, while the hydroxyphenyl moiety offers hydrogen bonding capabilities that enhance binding affinity and selectivity.
Research into related 4-(aminomethyl)benzamide derivatives has demonstrated their potential as broad-spectrum antiviral agents, particularly against filoviruses including Ebola virus and Marburg virus. These studies have revealed that specific structural modifications, such as those present in this compound, can significantly influence antiviral potency and selectivity indices. The structure-activity relationship data generated from these investigations provide valuable insights into the molecular features required for optimal biological activity and guide the rational design of improved therapeutic candidates.
The medicinal chemistry significance of this compound extends beyond its potential direct therapeutic applications to its value as a research tool for understanding structure-activity relationships in benzamide chemistry. The compound serves as a valuable scaffold for chemical modification studies aimed at optimizing biological activity, metabolic stability, and pharmacokinetic properties. These characteristics make it particularly useful for academic and industrial research groups investigating the fundamental principles governing drug-target interactions and seeking to develop next-generation therapeutic agents with improved efficacy and safety profiles.
| Research Application | Significance |
|---|---|
| Antiviral Activity Studies | Potential broad-spectrum activity against enveloped viruses |
| Structure-Activity Relationship Development | Scaffold for optimization studies |
| Pharmacophore Mapping | Model compound for identifying key interaction features |
| Chemical Biology Tool | Probe for investigating biological pathways |
Significance in Chemical Biology
In chemical biology research, this compound represents a sophisticated molecular probe designed to interrogate specific biological pathways and protein-ligand interactions. The compound's unique structural features enable it to serve multiple roles in chemical biology applications, from target identification studies to mechanism of action investigations. The dual functionality provided by the aminomethyl and hydroxyphenyl substituents creates a versatile platform for studying how small molecules interact with complex biological systems and influence cellular processes.
The biological activity profile of this compound is primarily attributed to its ability to interact with various molecular targets through multiple binding modes. The hydroxyphenyl group can form hydrogen bonds with active sites on proteins, while the aminomethyl group may engage in electrostatic interactions that stabilize protein-ligand complexes. These interaction patterns have been observed in related benzamide derivatives and provide insights into the molecular mechanisms underlying the biological activities of this compound class.
Chemical biology studies utilizing 4-(aminomethyl)benzamide derivatives have revealed their capacity to modulate enzyme activities and influence cellular pathways through specific protein interactions. The structural features present in this compound make it particularly well-suited for investigating these types of biological interactions, as the compound can simultaneously engage multiple binding sites and provide enhanced selectivity compared to simpler molecular scaffolds. This multi-target interaction capability positions the compound as a valuable tool for studying complex biological systems where multiple protein targets may contribute to observed biological effects.
The significance of this compound in chemical biology extends to its potential applications in drug discovery research, where it serves as both a lead compound for therapeutic development and a molecular probe for target validation studies. The compound's ability to interact effectively with biological targets while maintaining appropriate physicochemical properties makes it an ideal candidate for high-throughput screening applications and structure-based drug design efforts. These characteristics have established this compound as an important research tool in the ongoing effort to understand and manipulate biological systems for therapeutic benefit.
Properties
IUPAC Name |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)14(18)16-12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBJEHAMWTXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide
- Reactants: Methyl-2-methoxy-4-acetylamino-5-bromobenzoate, ethylene glycol, and N,N-diethylethylenediamine.
- Conditions: Heating at 120°C in an oil bath under a nitrogen atmosphere for 2 hours.
- Workup: The reaction mixture is transferred into a flask, and 2.5 N soda (preheated to 95-100°C) is added. Heat under reflux for 30 minutes under nitrogen atmosphere. Two layers form, and the oily amine layer solidifies upon cooling and agitation. Dilute with water and agitate further. The precipitate is centrifuged, washed with water, and dried at 50°C to yield N-(diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide.
Synthesis of N-(diethylaminoethyl)-2-ethoxy-4-amino-5-chlorobenzamide
- Reactants: Methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate, ethylene glycol, and N,N-diethylethylenediamine.
- Conditions: Heating at 120°C on an oil bath for 2.5 hours.
- Workup: The reaction mixture is poured into a flask, and 2.5 N soda (preheated to ~100°C) is added, resulting in a precipitate. Heating under reflux continues for 30 minutes. The mixture is cooled and diluted with water. The product is centrifuged, washed with water until neutral, and dried at 40°C to yield N-(diethylaminoethyl)-2-ethoxy-4-amino-5-chlorobenzamide.
Synthesis of N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide
- Reactants: Methyl-2-methoxy-4-acetylamino-5-nitrobenzoate, ethylene glycol, and N,N-diethylethylenediamine.
- Conditions: Heating at 100°C for 1.5 hours, then add 2.5 N soda.
- Workup: The mixture is heated for 1.5 hours at 100°C, resulting in liquefaction. It is taken up in water, cooled, and the crystallized compound is centrifuged, washed until the wash waters are no longer basic, and then dried at 60°C to yield N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide.
Preparation of Hydrochloride Salt
- The hydrochloride salt of N-(diethylaminoethyl)-2-ethoxy-4-amino-5-chlorobenzamide can be obtained from the base following a similar technique as described in Step G of Example I in the reference patent.
- The monohydrochloride of N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide is obtained from the base following the same technique as described in Step G of Example I in the reference patent.
Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine
- Reduction: A nitro-substituted compound is reduced to form the corresponding amine. The reduction is carried out via catalytic hydrogenation or catalytic hydrogen transfer reduction. Catalysts for hydrogenation include Pd, Ni, and Pt. A hydrogen transfer agent is sodium phosphinite monohydrate with palladium on carbon (NaH2PO2- H2O/Pd/C).
- Catalytic Hydrogenation Conditions: Carried out at a pressure of 1-5 atm and a temperature of 20-50°C, preferably 20-30°C, in a protic organic solvent such as methanol, ethanol, THF, DMF, or NMP.
- Catalytic Hydrogen Transfer Reduction Conditions: Carried out at 20-110°C, preferably 70-75°C, in a protic organic solvent such as methoxyethanol, n-butanol, DMF, and NMP.
- Specific Example: Under nitrogen, N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine is suspended in methoxyethanol at 20-25°C. Palladium (5% on charcoal, 50% water wet) is added, the suspension is degassed (3 times), and heated to 70-75°C. A solution of sodium hypophosphite monohydrate in water is slowly added over 2-2.5 hours at 70-75°C. After complete addition, the reaction mixture is stirred at 70-75°C until complete conversion, then cooled to 25-30°C and diluted with water. The pH is adjusted to ≤2 by adding concentrated HCl at 25-30°C and stirred for 15 minutes. The catalyst is filtered off and washed with water.
Purification Methods
- Compounds can be separated from reaction mixtures and purified by precipitation, chromatography, phase separation (extraction), and distillation. The product can then be dried and purified by recrystallization. Precipitation can be induced by adding isopropanol or water, with isopropanol being preferred for producing large crystals.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antiviral Applications
Inhibition of Filovirus Entry
Recent studies have identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of filovirus entry, specifically targeting the Ebola and Marburg viruses. These compounds exhibit significant antiviral activity, with certain derivatives demonstrating effective inhibition at low concentrations (EC50 values < 10 μM) against both viruses in vitro. The structural optimization of these compounds has revealed a promising pathway for developing therapeutic agents against future outbreaks of these deadly viruses .
Mechanism of Action
The mechanism involves the inhibition of viral entry into host cells, which is critical for the replication of these viruses. The compounds have been tested using pseudovirus systems to circumvent biosafety level 4 (BSL-4) restrictions, allowing for safer evaluation of their efficacy .
Gastrointestinal Motility Enhancement
Therapeutic Potential
Certain substituted benzamide derivatives, including those related to 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride, have been studied for their ability to enhance gastrointestinal motility. These compounds show promise as alternatives to existing medications like metoclopramide, offering similar benefits with potentially reduced central nervous system side effects .
Clinical Implications
The enhancement of gastrointestinal motility can be crucial in treating conditions such as gastroparesis and other motility disorders. The development of these compounds could lead to new therapeutic options that improve patient outcomes without significant adverse effects .
Pharmaceutical Formulations
Buffering Agent in Biochemical Applications
this compound is utilized as a versatile organic buffer in various biological and biochemical applications. Its role as a buffering agent is essential in maintaining pH stability during biochemical reactions, which is critical for enzyme activity and overall experimental accuracy .
Structure-Activity Relationship (SAR) Studies
Optimization for Enhanced Efficacy
Ongoing research into the structure-activity relationships (SAR) of 4-(aminomethyl)benzamide derivatives has led to the identification of modifications that enhance their antiviral potency and selectivity. By systematically altering substituents on the benzamide structure, researchers aim to improve the pharmacokinetic properties and reduce off-target effects .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Activity | Compounds showed EC50 < 10 μM against EBOV/MARV | Potential for developing antiviral therapies |
| Gastrointestinal Motility | Enhanced motility with fewer CNS effects compared to metoclopramide | New treatment options for motility disorders |
| Buffering Capacity | Effective in maintaining pH in biochemical assays | Essential for accurate experimental results |
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the aminomethyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations
Substituent Effects on Physicochemical Properties
- Hydroxyl vs. Halogens/Methoxy : The 2-hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro (electron-withdrawing) or methoxy (electron-donating) substituents. This increases aqueous solubility but may reduce membrane permeability .
- Salt Form : Hydrochloride salts (target compound, ) improve crystallinity and bioavailability compared to free bases (e.g., ).
Biological Activity
4-(Aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride, a compound featuring an aminomethyl group and a hydroxyphenyl moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may interact with carbonic anhydrases, which play a role in pH regulation and ion transport within cells .
- Cell Signaling Modulation : By binding to receptor proteins, this compound can modulate signaling pathways that influence cell proliferation and apoptosis .
- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity against filoviruses such as Ebola and Marburg, suggesting potential applications in antiviral therapies .
Anticancer Activity
The compound has demonstrated significant anticancer properties through various studies:
- Induction of Apoptosis : In vitro studies on cancer cell lines (e.g., MDA-MB-231) revealed that the compound induces apoptosis, evidenced by increased annexin V-FITC positivity, indicating late-stage apoptosis .
- Inhibition of Tumor Growth : Animal model studies have shown that doses of the compound can significantly reduce tumor growth rates, with IC50 values indicating potent activity against specific cancer types .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, with significant inhibition rates observed at specific concentrations (e.g., 50 μg/mL) against Staphylococcus aureus and Klebsiella pneumoniae .
- Biofilm Disruption : The ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent .
Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of this compound derivatives demonstrated that certain compounds exhibited EC50 values below 10 μM against Ebola and Marburg viruses. This suggests that these derivatives could serve as lead compounds for further antiviral drug development .
Study 2: Anticancer Potential
In a separate investigation, the compound's ability to induce apoptosis was quantified in MDA-MB-231 cells. The results showed a remarkable increase in apoptotic cells when treated with the compound compared to controls, highlighting its potential as a therapeutic agent in breast cancer treatment .
Study 3: Enzyme Interaction
Research evaluating the interaction of this compound with carbonic anhydrases revealed potent inhibitory effects, with IC50 values indicating strong selectivity for certain isoforms over others. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving Boc-protected intermediates and subsequent deprotection. For example:
React 2-hydroxyphenylamine with N-Boc-2-aminoacetaldehyde to form a secondary amine intermediate.
Couple this intermediate with 4-(chlorocarbonyl)benzoyl chloride under anhydrous conditions.
Deprotect the Boc group using HCl in dioxane or methanol to yield the hydrochloride salt.
- Key Insights : Yields vary based on substituents and reaction conditions. For structurally similar compounds, yields range from 54% to 98% when using dichlorobenzoyl chlorides and aromatic amines .
- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 8.55 ppm for aromatic protons) and ESI-MS (e.g., m/z 323.7 [M+H]⁺) .
Q. How can researchers ensure the purity and structural integrity of the compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Use ¹H NMR (300 MHz, d₆-DMSO) to verify proton environments (e.g., aromatic peaks, aminomethyl groups) and ¹³C NMR to confirm carbonyl (C=O) and quaternary carbons .
Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., HRMS error < 2 ppm) .
HPLC : Monitor retention times (e.g., 0.88–1.21 minutes) with UV detection (λmax ~255 nm) to assess purity .
- Critical Step : Recrystallization from ethanol or acetonitrile improves purity, as seen in analogs with ≥98% purity .
Q. What stability considerations are critical for handling the hydrochloride salt form?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (e.g., analogs decompose at 251–310°C) .
- pH Sensitivity : Test solubility and stability in aqueous buffers (pH 3–7) using UV-Vis spectroscopy to detect hydrolysis products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Modify the hydroxyphenyl group (e.g., introduce halogens, methoxy, or alkyl chains) and assess activity via in vitro assays (e.g., enzyme inhibition or cell viability). For example:
- Bromo-substituted analogs show enhanced bioactivity in kinase inhibition studies .
- Methyl groups at the 4-position improve metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the hydroxyphenyl group) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite with the target’s crystal structure (e.g., Trypanosoma brucei protease). Use the compound’s SMILES string (
O=C(NC1=CC=CC=C1O)C2=CC=C(CN)C=C2.Cl) for input . - MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy (ΔG) using MM-PBSA .
- ADMET Prediction : Tools like SwissADME predict logP (~2.5), blood-brain barrier permeability, and CYP450 interactions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, MS, and IR data. For example, a discrepancy in ¹H NMR aromatic splitting may arise from dynamic proton exchange; use variable-temperature NMR to confirm .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism, as demonstrated for related benzamide derivatives .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs .
- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers in cancer cell lines) .
- Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., kallikrein-related peptidase 6) under varying ATP concentrations to determine competitive/non-competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
